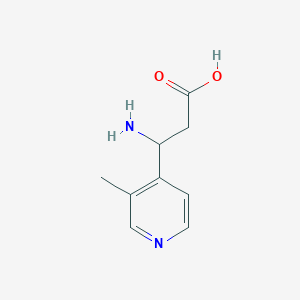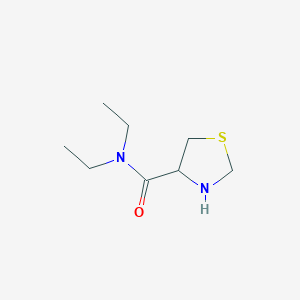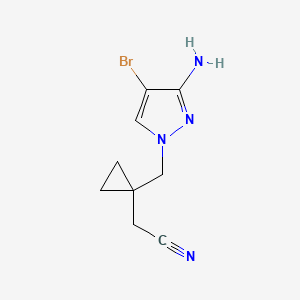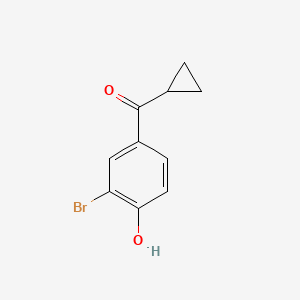amine](/img/structure/B13303628.png)
[1-(3-Fluorophenyl)ethyl](pentan-3-YL)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)ethylamine is an organic compound with the molecular formula C13H20FN It is a fluorinated derivative of phenethylamine, characterized by the presence of a fluorine atom on the phenyl ring and an ethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)ethylamine typically involves the reaction of 3-fluorophenylacetonitrile with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Fluorophenyl)ethylamine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and flow rates, ensures consistent production of high-purity 1-(3-Fluorophenyl)ethylamine. Additionally, purification steps, such as distillation or recrystallization, are employed to remove any impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of amine derivatives.
Substitution: Generation of halogenated or alkylated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring enhances the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Fluorophenyl)ethylamine: A similar compound with a methyl group instead of a pentan-3-yl group.
1-(3-Fluorophenyl)ethylamine: Another derivative with an ethyl group.
1-(3-Fluorophenyl)ethylamine: A compound with a propyl group.
Uniqueness
1-(3-Fluorophenyl)ethylamine is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications.
Eigenschaften
Molekularformel |
C13H20FN |
|---|---|
Molekulargewicht |
209.30 g/mol |
IUPAC-Name |
N-[1-(3-fluorophenyl)ethyl]pentan-3-amine |
InChI |
InChI=1S/C13H20FN/c1-4-13(5-2)15-10(3)11-7-6-8-12(14)9-11/h6-10,13,15H,4-5H2,1-3H3 |
InChI-Schlüssel |
CNYAVSIANHOCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC(C)C1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13303556.png)
![[(2-Bromocyclopentyl)oxy]cyclohexane](/img/structure/B13303564.png)



![[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13303609.png)

![7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13303618.png)
![2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13303620.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)
![(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13303634.png)

